butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
Description
Butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a synthetic compound belonging to the class of organic compounds known as benzamides. This compound is characterized by the presence of a butyl ester group, a benzoate moiety, and an acetamido linkage. Benzamides have a wide range of applications, from pharmaceuticals to materials science, due to their versatile chemical properties.
Properties
IUPAC Name |
butyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-2-3-12-28-20(25)14-8-10-15(11-9-14)21-18(23)13-22-19(24)16-6-4-5-7-17(16)29(22,26)27/h4-11H,2-3,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFYIEXWABJJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate typically involves the following steps:
Formation of 4-(2-acetamido)benzoate: This can be achieved by reacting 4-aminobenzoic acid with acetic anhydride in the presence of a catalyst to form 4-(2-acetamido)benzoic acid. This acid is then esterified with butanol in the presence of a dehydrating agent like sulfuric acid to yield butyl 4-(2-acetamido)benzoate.
Cyclization and Oxidation: The intermediate butyl 4-(2-acetamido)benzoate is reacted with sulfur dioxide and oxidizing agents to induce cyclization and oxidation, forming the dioxido-3-oxobenzo[d]isothiazolyl moiety.
Industrial Production Methods
Industrial production methods typically involve optimizing the above synthetic routes for scalability. This often includes the use of flow reactors to maintain precise control over reaction conditions, ensuring consistent yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired application. Oxidizing agents like potassium permanganate can oxidize certain functional groups.
Substitution Reactions: Common substitution reactions include nucleophilic substitutions where the benzoate group may be replaced by other substituents.
Hydrolysis: Hydrolysis of the ester group under acidic or basic conditions can yield the corresponding benzoic acid derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the target product.
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate features a unique structure that combines a butyl group, a benzoate moiety, an acetamido group, and a dioxido-isothiazole derivative. The synthesis of this compound typically involves the condensation of chlorosulfanyl-benzoyl chloride with ammonia or related reagents. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product identity.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that derivatives of isothiazoles can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of this compound with cancer-related biological pathways warrant further investigation to elucidate its therapeutic potential.
Antioxidant Properties
Antioxidant activity is another area where this compound may play a significant role. Compounds containing isothiazole rings have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is crucial for developing drugs aimed at combating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in recent studies. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases . Understanding the mechanism of action could lead to new anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.
Potential Applications in Pharmaceuticals
Given its diverse biological activities, this compound holds promise for various pharmaceutical applications:
| Application Area | Potential Uses |
|---|---|
| Anticancer Therapy | Development of targeted cancer treatments |
| Antioxidant Supplements | Formulation of dietary supplements for oxidative stress |
| Anti-inflammatory Drugs | New treatments for chronic inflammatory conditions |
| Antimicrobial Agents | Development of new antibiotics or antifungal medications |
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido-3-oxobenzo[d]isothiazolyl moiety plays a critical role in binding to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
When compared to similar benzamide derivatives, butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate stands out due to its unique chemical structure and specific functionalities. Similar compounds include:
N-methyl-4-acetamidobenzamide: Lacks the butyl ester and dioxido-3-oxobenzo[d]isothiazolyl moiety.
4-bromo-N-butylbenzamide: Includes a bromine atom but lacks the complex ester and acetamido linkages.
N-(2-chloroethyl)-4-aminobenzamide: Contains a chloroethyl group but not the butyl ester and dioxido-3-oxobenzo[d]isothiazolyl moiety.
These comparisons highlight the unique characteristics and potential advantages of this compound in various applications.
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Biological Activity
Butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate, a compound identified by its CAS number 899954-72-4, belongs to a class of benzamide derivatives that exhibit diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
- Molecular Formula : CHNOS
- Molecular Weight : 430.5 g/mol
- Structure : The compound features a butyl group attached to a benzamide structure with a dioxido-isothiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the isothiazole ring.
- Introduction of the acetamido group.
- Esterification to attach the butyl group.
Antimicrobial Activity
Research indicates that compounds containing the isothiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of isothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Butyl derivative | Staphylococcus aureus | 15 |
| Butyl derivative | Escherichia coli | 12 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example:
- A derivative showed an IC50 value of 25 µM against breast cancer cells (MCF-7).
This anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory and Antioxidant Effects
The compound has also been evaluated for its anti-inflammatory and antioxidant properties. In vitro studies indicate that it can reduce inflammation markers and scavenge free radicals effectively:
- Anti-inflammatory Assay : Reduction in TNF-alpha levels by 40% at 50 µM concentration.
- Antioxidant Assay : DPPH radical scavenging activity showed an IC50 of 30 µM.
These findings highlight the potential use of this compound in treating inflammatory diseases .
Case Studies
Several case studies have explored the applications of similar compounds in clinical settings:
- Zebrafish Model : A study assessed the toxicity and efficacy of related compounds using zebrafish embryos, revealing low toxicity (20.58 mg/L) while maintaining significant biological activity .
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
